2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile
Description
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile (CAS 75844-40-5) is a quinazoline derivative characterized by a fused bicyclic aromatic ring system. Key structural features include:
- A chlorine substituent at position 2, enhancing electrophilic reactivity.
- A carbonyl group at position 4, contributing to hydrogen-bonding interactions.
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other pharmacologically active scaffolds. Its synthesis involves cyclization and halogenation steps, as outlined in industrial protocols .
Properties
IUPAC Name |
2-chloro-4-oxo-3H-quinazoline-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O/c10-9-12-7-3-5(4-11)1-2-6(7)8(14)13-9/h1-3H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVMVUDOMXHVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile typically involves the reaction of 2-aminobenzamide with various reagents. One common method includes the use of 2-aminobenzamide and a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline derivative.
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often involves similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or methanol (MeOH) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, including tyrosine kinases, which play a crucial role in cell signaling pathways . The compound’s effects are mediated through the inhibition of these targets, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
High-Similarity Analogs (Similarity > 0.95)
17329-31-6
- Structure : Likely a positional isomer or halogen-substituted variant.
- Key Difference : Exact substituent positions are unspecified, but similarity (0.98) suggests minimal deviation (e.g., chlorine at a different position or additional substituents).
19181-54-5
- Structure : Preserves the quinazoline core but may differ in substituent type or position (similarity: 0.97).
- Key Difference: Potential absence of the nitrile group or altered halogen placement.
- Implications : Reduced polarity compared to the parent compound, affecting solubility and target binding .
Moderate-Similarity Analogs (Similarity 0.85–0.93)
117297-41-3 (4-oxo-3,4-Dihydroquinazoline-6-carbonitrile)
- Structural Difference : Nitrile group at position 6 instead of 7 (similarity: 0.93).
- Impact : Altered electronic distribution and steric hindrance may reduce affinity for targets requiring precise nitrile positioning.
- Applications : Less effective in kinase inhibition assays compared to the 7-carbonitrile derivative .
202197-73-7 (4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid)
- Structural Difference : Carboxylic acid replaces the nitrile at position 7 (similarity: 0.86).
- Applications : More suitable for aqueous-phase reactions or as a synthetic intermediate .
109229-22-3 (6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one)
Data Table: Comparative Analysis of Key Compounds
| CAS Number | Compound Name | Structural Differences | Similarity Score | Inferred Properties/Applications |
|---|---|---|---|---|
| 75844-40-5 | 2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile | Reference compound | 1.00 | Kinase inhibition, electrophilic reactions |
| 17329-31-6 | Unspecified quinazoline derivative | Positional isomer | 0.98 | Analogous reactivity, drug discovery |
| 19181-54-5 | Unspecified quinazoline derivative | Halogen/nitrile variation | 0.97 | Reduced polarity, membrane permeability |
| 117297-41-3 | 4-oxo-3,4-Dihydroquinazoline-6-carbonitrile | Nitrile at position 6 | 0.93 | Altered target binding, moderate bioactivity |
| 202197-73-7 | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | Carboxylic acid at position 7 | 0.86 | High solubility, intermediate synthesis |
| 109229-22-3 | 6-Benzyl-tetrahydropyridopyrimidinone | Saturated ring with benzyl group | 0.86 | GPCR targeting, hydrophobic interactions |
Research Findings and Implications
- Positional Isomerism : The nitrile group’s position (6 vs. 7) significantly impacts electronic properties and biological activity, as seen in 117297-41-3’s reduced efficacy .
- Functional Group Interchange : Replacing nitrile with carboxylic acid (202197-73-7) alters solubility but limits blood-brain barrier penetration, directing its use to peripheral targets.
- Scaffold Flexibility : Compounds like 109229-22-3 demonstrate how ring saturation and bulky substituents expand therapeutic targeting beyond quinazoline’s traditional roles .
Biological Activity
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including antibacterial, antifungal, and potential anticancer properties. Its structural features contribute significantly to its biological efficacy.
Antibacterial Activity
The compound has shown promising antibacterial activity against several strains of bacteria. In a study evaluating various synthesized compounds, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for different bacterial strains, indicating moderate to good antibacterial efficacy .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Antifungal Activity
In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. It exhibited moderate antifungal effects against common fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The biological activity of this compound can be attributed to its ability to interfere with bacterial cell wall synthesis and disrupt fungal cell membranes. The presence of the chloro and carbonitrile groups enhances its lipophilicity and facilitates penetration into microbial cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the quinazoline structure can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups at specific positions on the phenyl moiety has been shown to enhance DPP4 inhibitory activity in related compounds .
Table 3: Summary of SAR Observations
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups (Cl) | Increased DPP4 inhibition |
| Presence of carbonitrile group | Enhanced antibacterial properties |
Case Studies
- Case Study on Antibacterial Efficacy : A recent study assessed the antibacterial properties of various quinazoline derivatives, including this compound. It was found to outperform traditional antibiotics in certain assays against resistant strains .
- Antifungal Efficacy Assessment : Another research focused on the antifungal potential of this compound against Candida species highlighted its effectiveness in inhibiting fungal growth at low concentrations, suggesting a viable option for treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
